Z-L-苏氨酸酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

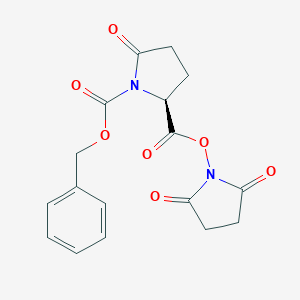

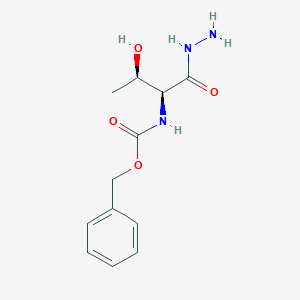

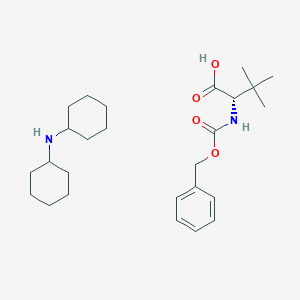

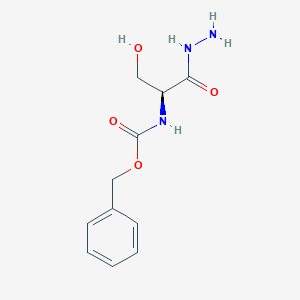

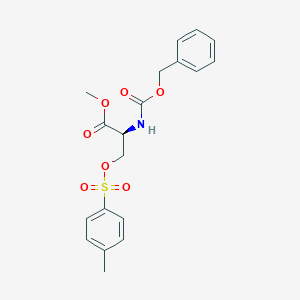

Z-L-threonine hydrazide is a compound with the molecular formula C12H17N3O4 and a molecular weight of 267.28 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical .

Synthesis Analysis

The synthesis of proteins using peptide hydrazides as thioester surrogates has been studied . The crucial stages of this protocol are the solid-phase synthesis of peptide hydrazides via Fmoc chemistry and the native chemical ligation of peptide hydrazides through in situ NaNO2 activation and thiolysis .

Molecular Structure Analysis

The linear formula of Z-L-threonine hydrazide is C12H17N3O4 . The InChI code is 1S/C12H17N3O4/c1-8(16)10(11(17)15-13)14-12(18)19-7-9-5-3-2-4-6-9/h2-6,8,10,16H,7,13H2,1H3,(H,14,18)(H,15,17)/t8-,10+/m1/s1 .

Chemical Reactions Analysis

Peptide hydrazides can be used as key intermediates for different synthesis and modification purposes . Through an operationally simple NaNO2 activation and thiolysis process, a peptide hydrazide can be cleanly and rapidly converted to a peptide thioester in an epimerization-free manner and then used in the native chemical ligation without separation of any intermediates .

Physical And Chemical Properties Analysis

Z-L-threonine hydrazide has a molecular weight of 267.28 . Its linear formula is C12H17N3O4 .

科学研究应用

1. Protein Chemical Synthesis

- Summary of the Application : Protein chemical synthesis offers useful and otherwise-difficulty-to-obtain biomacromolecules for biological and pharmaceutical studies. Recently, the hydrazide chemistry has drawn attention in this field as peptide or protein hydrazides can be used as key intermediates for different synthesis and modification purposes .

- Methods of Application : The main route to synthesize hydrazide–hydrazone derivatives is the heating of appropriate hydrazides of carboxylic or heterocarboxylic acids with different aldehydes or ketones in various organic solvents like ethanol, methanol or butanol .

- Results or Outcomes : This strategy significantly improves the efficiency and scope of native chemical ligation for protein chemical synthesis .

2. Antimicrobial Research

- Summary of the Application : Hydrazide–hydrazone derivatives are present in many bioactive molecules and display a wide variety of biological activities, such as antibacterial, antitubercular, antifungal, anticancer, anti-inflammatory, anticonvulsant, antiviral, and antiprotozoal action .

- Methods of Application : The main route to synthesize hydrazide–hydrazone derivatives is the heating of appropriate hydrazides of carboxylic or heterocarboxylic acids with different aldehydes or ketones in various organic solvents like ethanol, methanol or butanol .

- Results or Outcomes : This review may also serve as a useful guide for the development of new hydrazide–hydrazones as potential antimicrobial agents .

3. Proteomics Research

- Summary of the Application : Z-L-threonine hydrazide is used as a biochemical for proteomics research .

- Methods of Application : The specific methods of application in proteomics research can vary widely depending on the particular experiment or study. Typically, it involves the use of advanced analytical techniques such as mass spectrometry and bioinformatics tools .

- Results or Outcomes : The outcomes of proteomics research can provide valuable insights into protein structure and function, and can contribute to our understanding of biological processes and diseases .

4. Glycan Analysis

- Summary of the Application : Hydrazide tagging, including the use of Z-L-threonine hydrazide, has been adopted for use with O-linked glycans . This strategy increases their non-polar surface area, allowing for reversed-phase separations and increased ionization efficiency .

- Methods of Application : A central composite design was utilized to find optimized tagging conditions (45% acetic acid, 0.1 μg/μL tag concentration, 37 C, 1.75 h). Derivatization at optimized conditions was much quicker than any hydrazide derivatization strategy used previously .

- Results or Outcomes : The successful hydrazide tagging of O-linked glycans for the first time was shown. This strategy can potentially improve the analysis of O-linked glycans .

安全和危害

属性

IUPAC Name |

benzyl N-[(2S,3R)-1-hydrazinyl-3-hydroxy-1-oxobutan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O4/c1-8(16)10(11(17)15-13)14-12(18)19-7-9-5-3-2-4-6-9/h2-6,8,10,16H,7,13H2,1H3,(H,14,18)(H,15,17)/t8-,10+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPKTOXMTUBNDU-SCZZXKLOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NN)NC(=O)OCC1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NN)NC(=O)OCC1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-L-threonine hydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B554265.png)

![1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B554266.png)

![glycine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B554275.png)